REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[C:4]([CH2:9][C:10]([OH:12])=[O:11])[CH:5]=[CH:6][C:7]=1[OH:8].O.O.O.O.O.O.O.O.[OH-].[Ba+2].[OH-].S([O-])(O)(=O)=O.[K+].[C:30](OCC)(=O)[CH3:31].[CH2:36](OS(OCC)(=O)=O)[CH3:37]>O>[CH2:30]([O:1][C:2]1[CH:3]=[C:4]([CH2:9][C:10]([OH:12])=[O:11])[CH:5]=[CH:6][C:7]=1[O:8][CH2:36][CH3:37])[CH3:31] |f:1.2.3.4.5.6.7.8.9.10.11,12.13|
|
Name
|
|
Quantity
|
0.8 g
|
Type
|
reactant
|
Smiles
|
OC=1C=C(C=CC1O)CC(=O)O
|
Name
|
|
Quantity
|
6.9 g
|
Type
|
reactant
|
Smiles
|
O.O.O.O.O.O.O.O.[OH-].[Ba+2].[OH-]
|
Name
|
|
Quantity
|
2.9 mL
|
Type
|
reactant
|
Smiles
|
C(C)OS(=O)(=O)OCC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(O)[O-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
The solution is stirred for 2 hours at ambient temperature and for 2 hours at 40° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are added dropwise
|
Type
|
FILTRATION
|
Details
|
the suspension is filtered through Celite
|
Type
|
CUSTOM
|
Details
|
The phases are separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the ethyl acetate phase is dried over sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation
|
Type
|
CUSTOM
|
Details
|
The residue obtained
|
Type
|
CUSTOM
|
Details
|
is purified through a silica gel column with toluene/ethyl acetate/ethanol (4:2:1) as eluant
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
C(C)OC=1C=C(C=CC1OCC)CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |